LY3027788 hydrochloride

mGlu2/3 antagonist Prodrug Oral bioavailability

The compound bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride, known as LY3027788 hydrochloride, is a diester prodrug of the potent and selective orthosteric metabotropic glutamate 2/3 (mGlu2/3) receptor antagonist LY3020371. Its core pharmacological function is to serve as an orally bioavailable delivery vehicle, enabling in vivo studies of mGlu2/3 antagonism as a novel therapeutic mechanism for treatment-resistant depression (TRD), an application where its parent compound LY3020371 requires intravenous administration.

Molecular Formula C25H32ClF2NO11S
Molecular Weight 628.0 g/mol
Cat. No. B15145210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY3027788 hydrochloride
Molecular FormulaC25H32ClF2NO11S
Molecular Weight628.0 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)OCOC(=O)C1C2C1C(C(C2O)CSC3=CC(=C(C=C3)F)F)(C(=O)OCOC(=O)OC(C)C)N.Cl
InChIInChI=1S/C25H31F2NO11S.ClH/c1-11(2)38-23(32)36-9-34-21(30)18-17-19(18)25(28,22(31)35-10-37-24(33)39-12(3)4)14(20(17)29)8-40-13-5-6-15(26)16(27)7-13;/h5-7,11-12,14,17-20,29H,8-10,28H2,1-4H3;1H/t14-,17+,18+,19+,20-,25+;/m1./s1
InChIKeyFUEQYOZWBYVZQM-GSLULZTOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LY3027788 Hydrochloride (bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride): A Potent, Orally Bioavailable Prodrug for mGlu2/3 Antagonism in Depression Research


The compound bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride, known as LY3027788 hydrochloride, is a diester prodrug of the potent and selective orthosteric metabotropic glutamate 2/3 (mGlu2/3) receptor antagonist LY3020371 [1][2]. Its core pharmacological function is to serve as an orally bioavailable delivery vehicle, enabling in vivo studies of mGlu2/3 antagonism as a novel therapeutic mechanism for treatment-resistant depression (TRD), an application where its parent compound LY3020371 requires intravenous administration [3][4].

Why Generic mGlu2/3 Antagonists Cannot Substitute for LY3027788 Hydrochloride in Depression Research: A Procurement Perspective


Direct procurement of the active mGlu2/3 antagonist LY3020371 is insufficient for in vivo studies requiring oral dosing, as LY3020371 has poor oral bioavailability and must be administered intravenously [1]. The bis(((isopropoxycarbonyl)oxy)methyl) diester prodrug strategy embodied in LY3027788 is specifically designed to overcome this limitation, enabling oral administration and subsequent conversion to the active antagonist within the central nervous system [2]. Furthermore, other mGlu2/3 antagonists like LY341495 have distinct selectivity profiles and may produce different behavioral and cognitive effects, lacking the specific antidepressant efficacy and safety data that have been systematically characterized for the LY3020371/LY3027788 pair [3].

Quantitative Differentiation of LY3027788 Hydrochloride: Head-to-Head Evidence for Research Procurement Decisions


Oral Bioavailability and CNS Penetration: A Direct Comparison of LY3027788 Prodrug vs. Parent Compound LY3020371

The core value proposition of LY3027788 is its ability to deliver the active mGlu2/3 antagonist LY3020371 to the brain following oral administration. The parent compound LY3020371 has negligible oral bioavailability and requires intravenous injection for in vivo studies [1]. In contrast, oral dosing of LY3027788 leads to rapid and dose-proportionate appearance of LY3020371 in plasma and cerebrospinal fluid (CSF), achieving pharmacologically relevant brain concentrations [2].

mGlu2/3 antagonist Prodrug Oral bioavailability Pharmacokinetics Depression

Antidepressant Efficacy in Forced-Swim Test: LY3027788 vs. Ketamine and Vehicle Control

In the mouse forced-swim test (mFST), a standard preclinical screen for antidepressant activity, oral LY3027788 produces a significant, dose-dependent reduction in immobility time, a hallmark of antidepressant-like effect. This efficacy is comparable to that of the clinically validated fast-acting antidepressant ketamine [1]. The minimal effective dose (MED) for LY3027788 is 16 mg/kg p.o., with an ED60 of 8.2 mg/kg .

Forced-swim test Antidepressant Behavioral pharmacology mGlu2/3 Prodrug

Safety and Side-Effect Profile: LY3020371 vs. Ketamine in Preclinical Toxicology and Abuse Liability Models

A key differentiator for the LY3020371/LY3027788 mechanism is its safety profile relative to ketamine. In head-to-head preclinical studies, LY3020371 (the active metabolite) did not produce the neurotoxic, cognitive-impairing, or abuse-liability effects associated with ketamine. Specifically, ketamine impaired motor performance and cognition and increased dopamine efflux in the nucleus accumbens, whereas LY3020371 had no significant impact or produced smaller effects in these assays [1]. In 14-day toxicology studies, LY3020371 produced uM plasma exposures without critical toxicological findings at doses up to 1000 mg/kg i.v. in rats [1].

Safety pharmacology Abuse liability mGlu2/3 antagonist Ketamine Neurotoxicity

Receptor Binding Affinity and Functional Potency: LY3020371 vs. Benchmark Antagonist LY341495

The active metabolite LY3020371 exhibits high-affinity, competitive binding to human mGlu2 and mGlu3 receptors, with Ki values of 5.26 nM and 2.50 nM, respectively [1]. In functional assays, it potently blocks agonist-inhibited cAMP formation with IC50 values of 16.2 nM (mGlu2) and 6.21 nM (mGlu3) [1]. While LY341495 is a well-known mGlu2/3 antagonist, it has a different selectivity profile (Ki = 2.3 nM for mGlu2, 1.3 nM for mGlu3, but also activity at mGlu8 with Ki = 173 nM), and its behavioral effects can be bidirectional, impairing or enhancing cognition depending on dose [2].

mGlu2 mGlu3 Receptor binding cAMP assay Orthosteric antagonist

Synergistic Augmentation of SSRI Antidepressant Effects: A Unique Feature of the LY3020371/LY3027788 Prodrug Pair

A distinguishing feature of the LY3020371/LY3027788 mechanism is its ability to augment the antidepressant-like effects of selective serotonin reuptake inhibitors (SSRIs) without altering their plasma or brain exposure. Oral LY3027788 enhanced the efficacy of fluoxetine and citalopram in the forced-swim test, a finding that suggests potential utility as an adjunctive therapy for treatment-resistant depression [1]. This synergistic effect is not a general property of all mGlu2/3 antagonists and has not been demonstrated for LY341495.

SSRI Fluoxetine Citalopram Augmentation Treatment-resistant depression

Cocrystal Structure with hmGlu2 ATD: Structural Basis for High-Affinity Antagonism and SAR Rationalization

The binding mode of LY3020371 to the human mGlu2 receptor has been elucidated via X-ray cocrystallography with the amino terminal domain (ATD). This structure reveals specific ligand-protein interactions that explain its high affinity and functional antagonist pharmacology [1]. This level of structural characterization is not available for many other mGlu2/3 antagonists, providing a unique foundation for structure-based drug design and understanding the molecular determinants of selectivity.

Cocrystal structure hmGlu2 ATD Ligand-protein interaction SAR

Recommended Application Scenarios for LY3027788 Hydrochloride Based on Quantitative Evidence


In Vivo Behavioral Studies of Antidepressant Efficacy Requiring Oral Dosing

LY3027788 hydrochloride is the optimal choice for investigators needing to evaluate mGlu2/3 antagonism in rodent behavioral models of depression via oral administration. Its robust efficacy in the forced-swim test (ED60 = 8.2 mg/kg p.o.) and its ability to achieve brain concentrations of LY3020371 that exceed the functional IC50 (46 nM) enable flexible, chronic dosing paradigms [1][2]. This is in contrast to the parent compound LY3020371, which is not orally bioavailable [2].

Mechanistic Studies Dissociating Antidepressant Efficacy from Abuse and Cognitive Liabilities

For projects aiming to understand the neurobiological basis of fast-acting antidepressant effects without the confounding factors of abuse potential or cognitive impairment, LY3027788 (via its active metabolite LY3020371) is uniquely suited. Direct comparative studies show that LY3020371 does not induce the motor, cognitive, or dopamine-releasing effects of ketamine, providing a cleaner pharmacological tool for probing the antidepressant mechanism of mGlu2/3 antagonism [3].

Combination Therapy Research with SSRIs for Treatment-Resistant Depression Models

Investigators exploring adjunctive therapies for treatment-resistant depression should procure LY3027788 based on its demonstrated ability to augment the behavioral effects of SSRIs like fluoxetine and citalopram without altering their pharmacokinetics [1]. This specific synergy is a key differentiator from other mGlu2/3 antagonists and aligns with the compound's translational potential.

Structure-Based Drug Design and Selectivity Profiling for mGlu2/3 Antagonists

The availability of a high-resolution cocrystal structure of LY3020371 bound to the hmGlu2 amino terminal domain (PDB: 5KZQ) provides a valuable template for structure-activity relationship (SAR) studies and computational chemistry [4]. This structural information, combined with its well-defined selectivity profile, makes the LY3020371/LY3027788 pair a benchmark for developing next-generation mGlu2/3 antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY3027788 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.